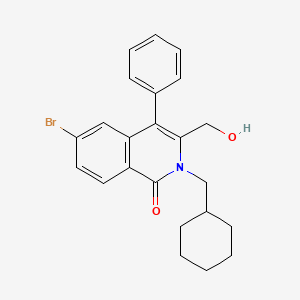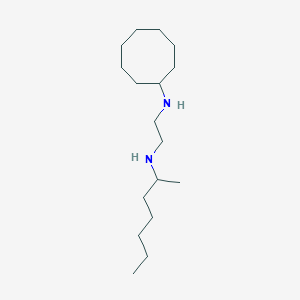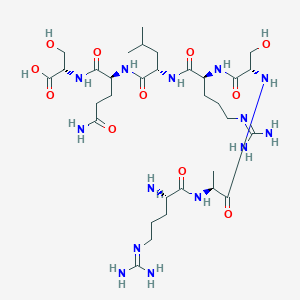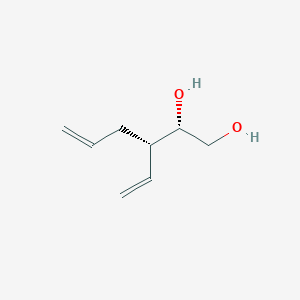
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is an organic compound with the molecular formula C8H14O2. This compound is characterized by the presence of a hexene backbone with hydroxyl groups attached to the first and second carbon atoms, and an ethenyl group attached to the third carbon atom. The (2S,3S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can be achieved through several methods. One common approach involves the hydroboration-oxidation of 5-hexen-1-ol. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, usually at room temperature.
Industrial Production Methods
Industrial production of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: 5-Hexene-1,2-dione, 3-ethenyl-.
Reduction: 5-Hexane-1,2-diol, 3-ethenyl-.
Substitution: 5-Hexene-1,2-dichloride, 3-ethenyl-.
Wissenschaftliche Forschungsanwendungen
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their function. The ethenyl group may participate in reactions with other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexene-1,2-diol: Lacks the ethenyl group at the third carbon.
3-Hexene-1,2-diol: Has the double bond at a different position.
5-Hexyne-1,2-diol: Contains a triple bond instead of a double bond.
Uniqueness
5-Hexene-1,2-diol, 3-ethenyl-, (2S,3S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and ethenyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
528573-66-2 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2S,3S)-3-ethenylhex-5-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(4-2)8(10)6-9/h3-4,7-10H,1-2,5-6H2/t7-,8-/m1/s1 |
InChI-Schlüssel |
YEDHSSYZWUBMHB-HTQZYQBOSA-N |
Isomerische SMILES |
C=CC[C@@H](C=C)[C@@H](CO)O |
Kanonische SMILES |
C=CCC(C=C)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Phenyl-7,8-dihydro[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B12579532.png)

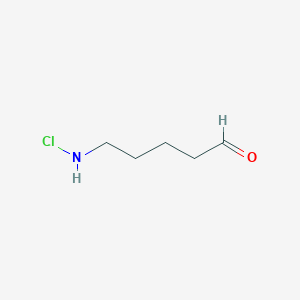
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
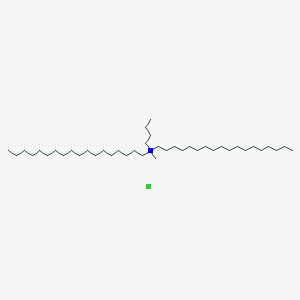
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
![1-[(9H-Xanthen-9-YL)methyl]pyrrolidine](/img/structure/B12579583.png)
